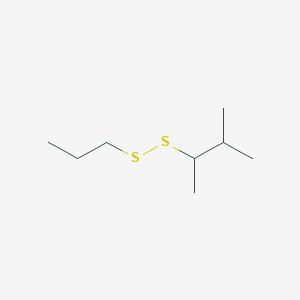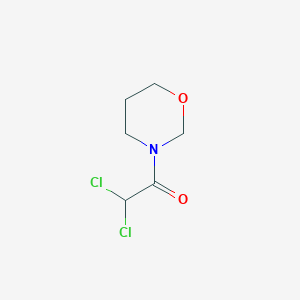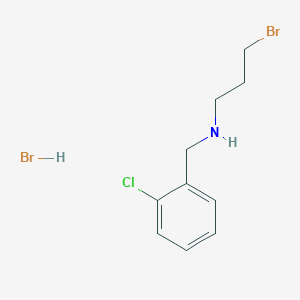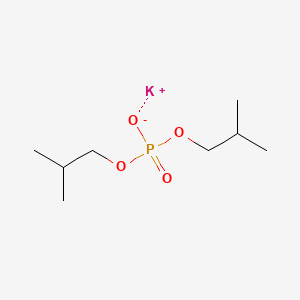
Pentachloroethyl trichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentachloroethyl trichloroacetate is a chemical compound characterized by its high chlorine content. It is a derivative of trichloroacetic acid, where the ethyl group is substituted with five chlorine atoms. This compound is known for its strong acidic properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentachloroethyl trichloroacetate can be synthesized through the chlorination of trichloroacetic acid in the presence of a suitable catalyst. The reaction typically involves the use of chlorine gas and a catalyst such as red phosphorus. The reaction conditions include elevated temperatures and controlled addition of chlorine to ensure complete substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine gas and the resulting product. The crude product is then purified through crystallization and distillation to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Pentachloroethyl trichloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chlorinated carboxylic acids, while reduction can produce partially dechlorinated compounds.
Aplicaciones Científicas De Investigación
Pentachloroethyl trichloroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chlorinated compounds.
Biology: The compound is utilized in studies involving protein precipitation and nucleic acid extraction.
Medicine: It has applications in the development of pharmaceuticals and as a chemical peel in dermatology.
Industry: this compound is used in the production of herbicides and as a catalyst in polymerization reactions.
Mecanismo De Acción
The mechanism by which pentachloroethyl trichloroacetate exerts its effects involves its strong acidic nature and ability to interact with biological macromolecules. It can denature proteins and precipitate nucleic acids by disrupting hydrogen bonds and ionic interactions. The compound’s high chlorine content also makes it effective in oxidative and substitution reactions, where it can act as a source of chlorine atoms.
Comparación Con Compuestos Similares
Similar Compounds
Trichloroacetic acid: A related compound with three chlorine atoms on the acetic acid molecule.
Dichloroacetic acid: Contains two chlorine atoms and is less acidic compared to trichloroacetic acid.
Chloroacetic acid: Has a single chlorine atom and is used in various chemical syntheses.
Uniqueness
Pentachloroethyl trichloroacetate is unique due to its high chlorine content, which imparts strong acidic properties and makes it highly reactive in chemical reactions. This distinguishes it from other chlorinated acetic acids, which have fewer chlorine atoms and different reactivity profiles.
Propiedades
Número CAS |
65785-42-4 |
|---|---|
Fórmula molecular |
C4Cl8O2 |
Peso molecular |
363.7 g/mol |
Nombre IUPAC |
1,1,2,2,2-pentachloroethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C4Cl8O2/c5-2(6,7)1(13)14-4(11,12)3(8,9)10 |
Clave InChI |
DFJZJLDJHWMDGO-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(Cl)(Cl)Cl)OC(C(Cl)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14461396.png)





![5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14461440.png)

